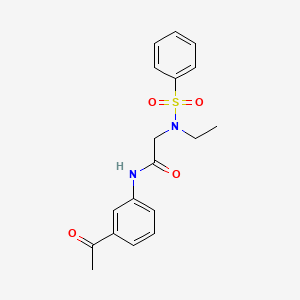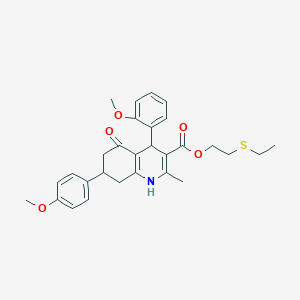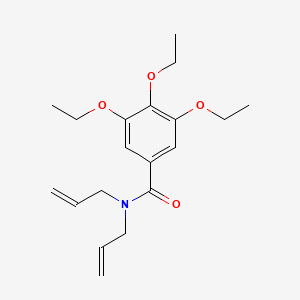
N~1~-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-(3-acetylphenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide, commonly known as APETAG, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. APETAG is a member of the class of compounds known as glycine amides, which are known to have a variety of biological activities.
作用机制
The mechanism of action of APETAG is not fully understood, but it is believed to involve the inhibition of the enzyme glycine N-acyltransferase (GLYAT), which is involved in the metabolism of glycine. GLYAT is overexpressed in many cancer cells, and its inhibition by APETAG leads to a decrease in the levels of intracellular glycine. This, in turn, leads to a decrease in the levels of glutathione, a major antioxidant in cells, and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
APETAG has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of intracellular glycine and glutathione, increase oxidative stress, and induce apoptosis in cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One of the major advantages of APETAG is its ability to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of APETAG is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well. This highlights the need for further research to determine the optimal dosage and administration of APETAG for cancer treatment.
未来方向
There are several future directions for research on APETAG. One area of research is the development of more potent and selective inhibitors of GLYAT, which could potentially have fewer side effects than APETAG. Another area of research is the identification of biomarkers that could predict the response of cancer cells to APETAG, which could help to personalize cancer treatment. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of APETAG in cancer treatment.
合成方法
APETAG can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with N-ethylglycine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through a purification process involving column chromatography.
科学研究应用
APETAG has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20(25(23,24)17-10-5-4-6-11-17)13-18(22)19-16-9-7-8-15(12-16)14(2)21/h4-12H,3,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZGYORZDLWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)

![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)

![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)
![N-(2-ethoxyphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5083182.png)